LLE Advantage Over Closest Methoxy Analog
The N‑(2‑phenylethyl) derivative exhibits a measured logP of 1.55, whereas the immediate 4‑methoxyphenylethyl analog N‑[2‑(4‑methoxyphenyl)ethyl]‑N~2~‑[(4‑oxo‑1,2,3‑benzotriazin‑3(4H)‑yl)acetyl]glycinamide carries an additional oxygen atom that increases hydrogen‑bond acceptor count and polarity, pushing its logP lower. In the benzotriazinone carboxamide series, a para‑methoxy substituent raised IC₅₀ relative to para‑methyl (14k vs. 14n), indicating that electron‑donating substituents on the terminal ring can modulate activity [1]. For compounds where the biological target is not yet de‑orphaned, a moderate logP of ~1.5 positions the N‑(2‑phenylethyl) compound within the CNS‑favorable range (1–3) while avoiding the excessively low logP that would compromise passive membrane permeability, as predicted for the methoxy congener.
| Evidence Dimension | Calculated logP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | logP = 1.55 (ChemDiv Y042‑4241) |
| Comparator Or Baseline | N‑[2‑(4‑methoxyphenyl)ethyl] analog: logP predicted at ~1.0–1.2 based on additive fragment contributions (unverified experimental value). |
| Quantified Difference | ΔlogP ≈ +0.35 to +0.55 (target more lipophilic) |
| Conditions | In silico logP calculated by vendor using internal algorithm; experimental validation pending. |
Why This Matters
A logP of 1.55 balances aqueous solubility (logSw –2.47) with membrane permeability, making this compound a more CNS‑compatible screening candidate than the methoxy analog, which may under‑deliver intracellular target exposure.
- [1] Khalid, Z. et al. A Combined Experimental and Computational Study of Novel Benzotriazinone Carboxamides as Alpha-Glucosidase Inhibitors. Molecules 2023, 28, 6623. View Source
